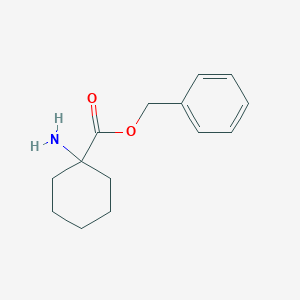

Benzyl 1-aminocyclohexanecarboxylate

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl 1-aminocyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H19NO2/c15-14(9-5-2-6-10-14)13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,15H2 |

InChI Key |

JBCMPTHWXJGFJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for Benzyl 1 Aminocyclohexanecarboxylate

Established Synthetic Pathways to Benzyl (B1604629) 1-aminocyclohexanecarboxylate

The foundational methods for synthesizing Benzyl 1-aminocyclohexanecarboxylate rely on well-understood organic reactions. These pathways are prized for their reliability and scalability, forming the bedrock of the compound's production.

Direct esterification represents a straightforward approach to forming the benzyl ester. This typically involves the reaction of a carboxylic acid with benzyl alcohol. One common method is the Steglich esterification, which uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the reaction under mild conditions. An alternative involves using O-benzyl-N,N'-dicyclohexylisourea, which can also produce benzyl esters in high yields. researchgate.net Another innovative, metal-free protocol involves the direct oxidative esterification of the Csp³–H bond in benzylic hydrocarbons with carboxylic acids, using a recyclable ionic liquid catalyst like 1-butylpyridinium iodide. researchgate.net

A key consideration in the direct esterification of 1-aminocyclohexanecarboxylic acid is the presence of the nucleophilic amino group, which can compete with the hydroxyl group of benzyl alcohol, leading to amide formation as a side product. To circumvent this, the amino group is often protected with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc) prior to the esterification step. The protecting group can then be removed in a subsequent step to yield the desired product.

Table 1: Selected Direct Benzyl Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Steglich Esterification | Carboxylic Acid, Benzyl Alcohol, DCC, DMAP | Mild conditions, high yields. |

| Isourea-mediated Esterification | Carboxylic Acid, O-Benzyl-N,N'-dicyclohexylisourea | High yields, easy purification. researchgate.net |

An alternative strategy involves introducing the amino group onto a pre-existing benzyl cyclohexanecarboxylate scaffold. This can be achieved through various amination techniques. For instance, reductive amination of a ketone precursor, Benzyl 1-oxocyclohexanecarboxylate, with an ammonia source and a reducing agent (e.g., sodium cyanoborohydride) can yield the target compound. Nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes and ketones using isopropanol as a hydrogen source, representing an efficient method.

Another approach is the nucleophilic substitution of a suitable leaving group at the C1 position. A precursor such as Benzyl 1-hydroxycyclohexanecarboxylate could potentially be converted to Benzyl 1-bromocyclohexanecarboxylate, followed by substitution with an amine source like ammonia or an azide (B81097) followed by reduction.

This is arguably the most common and direct synthetic route. It begins with the parent amino acid, 1-aminocyclohexanecarboxylic acid, which is then esterified. The classical Fischer esterification, involving heating the amino acid in benzyl alcohol with a strong acid catalyst (like sulfuric acid or hydrochloric acid), is a primary method. The acid catalyst protonates the carboxylic acid, making it more electrophilic for attack by the benzyl alcohol.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride. The resulting 1-aminocyclohexanecarbonyl chloride can then react readily with benzyl alcohol, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. As with direct esterification, protection of the amino group is a common strategy to prevent side reactions and improve yields.

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

For applications where specific stereoisomers are required, particularly in pharmaceuticals, controlling the stereochemistry of the cyclohexane (B81311) ring is crucial. This has led to the development of sophisticated stereoselective synthetic methods.

Many synthetic applications require control over the relative configuration (cis or trans) of the substituents on the cyclohexane ring, particularly for derivatives like 2- or 4-aminocyclohexanecarboxylates. For instance, the hydrogenation of p-aminobenzoic acid derivatives using a Ruthenium on carbon (Ru/C) catalyst can produce mixtures of cis- and trans-4-aminocyclohexanecarboxylic acid. google.com The ratio of these isomers can be influenced by the reaction conditions. One patented process reports that reacting p-aminobenzoic acid with a Ru/C catalyst in aqueous NaOH at 100°C and 15 bar of hydrogen pressure yields a cis:trans ratio of 1:4.6. google.com

Separation of these diastereomers can be achieved through methods like selective crystallization or selective esterification, where one isomer reacts faster than the other, allowing for the isolation of the pure, unreacted isomer. google.com Asymmetric synthesis starting from chiral precursors, such as (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c] google.comrsc.orgbenzodiazepine-5,11(10H,11aH)dione, has been used to produce enantiomerically pure trans-2-(N-Tosylamino)cyclohexanecarboxylic acid, demonstrating precise control over both relative and absolute stereochemistry. orgsyn.org

Table 2: Example of Diastereoselective Synthesis

| Starting Material | Reaction | Product Ratio (cis:trans) | Reference |

|---|

Achieving enantioselectivity—the preferential formation of one enantiomer over the other—is a key challenge in modern organic synthesis. For aminocyclohexanecarboxylate derivatives, several strategies have been developed.

One approach involves the use of chiral catalysts or ligands that can direct the stereochemical outcome of a reaction. For example, N-heterocyclic carbene (NHC) organocatalysis has been employed for the enantioselective synthesis of functionalized aza-flavanone derivatives, which share structural motifs with cyclic amino acids. nih.gov Similarly, chemo- and biocatalytic methods are increasingly used in partnership to create chiral building blocks. researchgate.net

Another powerful technique is the diastereoselective functionalization of a chiral starting material. For instance, the diastereoselective epoxidation of 2-aminocyclohexenecarboxylates, followed by a regioselective opening of the resulting oxirane ring with an azide, has been used to prepare precursors for chiral β-aminocyclohexanecarboxylates. researchgate.net These chiral aminocyclohexanecarboxylic acids or their esters can then be converted to the corresponding benzyl ester, preserving the stereochemical integrity established earlier in the synthesis. The asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives from pyrrolobenzodiazepine-5,11-diones is another example of a substrate-controlled enantioselective process. orgsyn.org

Diastereoselective Synthesis of Related Benzyl Esters

The stereocontrolled synthesis of substituted cyclohexylamines is of paramount importance in the development of new therapeutic agents. While direct diastereoselective synthesis of this compound is not extensively documented, related methodologies for the synthesis of highly substituted cyclohexanone and tetrahydroisoquinoline derivatives provide valuable insights into achieving high levels of stereocontrol. nih.govresearchgate.net

One key strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, L-amino acids have been employed as a source of chirality in the diastereoselective synthesis of tetrahydroisoquinoline derivatives, where the chirality of the amino acid dictates the configuration of the newly formed stereocenter. researchgate.net A similar approach could be envisioned for the synthesis of substituted this compound derivatives, where a chiral amine or a chiral auxiliary on the carboxylate could influence the stereoselective introduction of substituents on the cyclohexane ring.

Furthermore, cascade reactions, such as inter- and intramolecular double Michael additions, have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. These reactions proceed through a highly organized transition state, which effectively controls the stereochemistry of the final product. The principles of these cascade reactions could be adapted for the asymmetric synthesis of precursors to this compound.

Protecting Group Strategies Involving the Benzyl Moiety

The benzyl group is a versatile protecting group for both amines and carboxylic acids due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis.

The most common method for the introduction of a benzyl ester is the Fischer-Speier esterification. This involves the reaction of the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. researchgate.net The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the formation of the ester.

A general procedure for the preparation of amino acid benzyl esters involves heating the amino acid and benzyl alcohol in the presence of a catalyst, with continuous removal of water. A patented method describes the synthesis of amino acid benzyl ester hydrochlorides using a metal chloride catalyst and hydrogen chloride gas. google.com This method first protects the amino group as its hydrochloride salt, followed by esterification with benzyl alcohol. google.com

Another mild and efficient method for the benzylation of carboxylic acids involves the use of 2-benzyloxy-1-methylpyridinium triflate. This reagent, which can be generated in situ, allows for the formation of benzyl esters under neutral conditions, making it suitable for substrates with acid-sensitive functional groups. beilstein-journals.org A representative procedure involves reacting the carboxylic acid with 2-benzyloxypyridine and methyl triflate in toluene (B28343). beilstein-journals.org

| Method | Reagents | Conditions | Yield (%) | Reference |

| Fischer-Speier Esterification | Benzyl alcohol, p-toluenesulfonic acid | Reflux with azeotropic water removal | Variable | researchgate.net |

| Metal Chloride Catalysis | Benzyl alcohol, metal chloride, HCl gas | Reflux | Not specified | google.com |

| 2-Benzyloxy-1-methylpyridinium triflate | 2-Benzyloxypyridine, methyl triflate, triethylamine | Toluene, 24 h | 98 | beilstein-journals.org |

The removal of the benzyl ester group is a critical step in many synthetic sequences. While catalytic hydrogenolysis is the most common method, several chemoselective methods have been developed to deprotect the benzyl ester in the presence of other sensitive functional groups.

Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be an effective reagent for the chemoselective debenzylation of N-benzyl tertiary amines, and this selectivity can be extended to benzyl esters. rsc.org The reaction is typically carried out in an aqueous solvent mixture at room temperature.

Another approach involves the use of ozone for the oxidative cleavage of benzyl ethers, a method that can also be applied to benzyl esters. The reaction proceeds under mild conditions and does not affect glycosidic linkages or acetals, highlighting its selectivity.

The following table summarizes various selective debenzylation methods:

| Reagent | Substrate Scope | Conditions | Key Advantages | Reference |

| Ceric Ammonium Nitrate (CAN) | N-benzyl tertiary amines, potential for benzyl esters | Aqueous acetonitrile | Chemoselective over other benzyl-protected groups | rsc.org |

| Ozone | Benzyl ethers and esters | Methylene (B1212753) chloride, -78 °C | Mild conditions, high selectivity | Not directly cited |

Advanced Synthetic Techniques and Reaction Engineering

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. While a specific one-pot synthesis of this compound is not prominently reported, the principles can be illustrated through the synthesis of related compounds.

For example, a one-pot synthesis of N-benzyl-2-aminobenzoic acid has been developed, involving the reaction of isatoic anhydride and benzyl bromide, followed by hydrolysis. nih.gov Similarly, N-benzylbenzamide can be synthesized in a one-pot reaction from benzaldehyde, benzylamine, and an oxidizing agent, catalyzed by a copper-based metal-organic framework. researchgate.net

These examples demonstrate the feasibility of combining multiple transformations, such as N-alkylation and ring-opening or oxidation and amidation, in a single pot. A plausible one-pot synthesis of a derivative of this compound could involve, for instance, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, as demonstrated in the synthesis of 6-amino-1-benzyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile. beilstein-journals.org

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, scalability, and process control compared to traditional batch methods. The synthesis of derivatives of this compound is well-suited for this technology.

A notable example is the efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. nih.govnih.gov In this process, a solution of an azide and an alkyne is pumped through a heated reactor packed with a copper catalyst to facilitate a 1,3-dipolar cycloaddition. nih.govnih.gov This method allows for gram-scale production in a safe and straightforward manner. nih.govnih.gov

The following table outlines the reaction parameters for the continuous-flow synthesis of a triazole-substituted aminocyclohexanecarboxylate derivative:

| Parameter | Value | Reference |

| Solvent | Dichloromethane | nih.govnih.gov |

| Pressure | 100 bar | nih.govnih.gov |

| Temperature | Room Temperature to 100 °C | nih.govnih.gov |

| Flow Rate | 0.5 mL/min | nih.govnih.gov |

| Additives | DIEA, Acetic Acid | nih.govnih.gov |

| Production Rate | 2.06 g in 100 min | nih.gov |

The principles of this continuous-flow setup can be readily adapted for the synthesis of other derivatives of this compound, for instance, by employing different starting materials or by coupling multiple reaction steps in a continuous sequence. tue.nl

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. The traditional Fischer-Speier esterification, while effective, often utilizes hazardous solvents and strong acid catalysts, prompting the exploration of greener alternatives.

Atom Economy: The inherent atom economy of the Fischer esterification is favorable, with the only byproduct being water. The reaction involves the combination of 1-aminocyclohexanecarboxylic acid and benzyl alcohol to form the target ester and water. The atom economy can be calculated as follows:

(Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) x 100%

This high atom economy is a key advantage from a green chemistry perspective, as it minimizes waste generation at the molecular level.

Use of Safer Solvents: A significant focus in greening the synthesis of amino acid benzyl esters has been the replacement of hazardous solvents. nih.govnih.gov Historically, solvents like benzene (B151609), toluene, and carbon tetrachloride were used for azeotropic removal of water to drive the reaction equilibrium towards the product. nih.govnih.gov These solvents are now recognized as toxic and environmentally damaging.

Recent research has demonstrated the efficacy of greener alternatives such as cyclohexane and 2-methyltetrahydrofuran (Me-THF). nih.govresearchgate.net Cyclohexane is a less toxic hydrocarbon, and Me-THF is a bio-based solvent with a favorable environmental profile. nih.govresearchgate.net These solvents can effectively form azeotropes with water, enabling its removal without resorting to more hazardous options. nih.govresearchgate.net

Catalysis: The choice of catalyst is another critical aspect. While strong mineral acids like sulfuric acid (H₂SO₄) are traditionally used, they can lead to side reactions and present challenges in separation and disposal. organic-chemistry.org p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and often easier to handle. nih.govresearchgate.net The development of solid acid catalysts or recyclable catalysts could further enhance the greenness of the synthesis by simplifying purification and reducing waste.

Energy Efficiency: To improve energy efficiency, alternative energy sources to conventional heating can be considered. Microwave-assisted synthesis has been shown to accelerate esterification reactions, potentially reducing reaction times and energy consumption.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of this compound synthesis are influenced by several factors, including the choice of reactants, catalyst, solvent, and reaction conditions. While specific data for this compound is limited, a comparative analysis can be drawn from studies on analogous amino acid benzyl ester syntheses.

Fischer-Speier Esterification: This is the most direct and common method. The yield of this equilibrium reaction is highly dependent on the successful removal of water. Using an excess of one reactant, typically benzyl alcohol, can also shift the equilibrium to favor product formation. masterorganicchemistry.com

Traditional Solvents: Using toluene as the azeotroping solvent, yields for benzyl esters of various amino acids can be good, but the high boiling point of the toluene-water azeotrope can sometimes lead to racemization for chiral amino acids. nih.gov

Greener Solvents: The use of cyclohexane has been shown to provide good to excellent yields for the benzyl esters of several amino acids, often with high enantiomeric purity. nih.gov For instance, the synthesis of benzyl esters of alanine (B10760859), phenylalanine, and valine in cyclohexane can proceed with high efficiency. nih.gov For more "problematic" amino acids, such as methionine, yields in cyclohexane may be more modest, prompting the use of more polar green solvents like Me-THF. nih.gov

Alternative Methods: While not as direct for this specific target, other esterification methods could be considered, though they may have lower atom economy.

Reaction with Benzyl Bromide: The synthesis could proceed by first forming the carboxylate salt of 1-aminocyclohexanecarboxylic acid, followed by reaction with benzyl bromide. This method avoids the generation of water but produces a salt byproduct, lowering the atom economy. The use of benzyl bromide, a lachrymator, also presents safety concerns.

Data Table: Comparison of Hypothetical Synthetic Routes for this compound

| Parameter | Fischer-Speier Esterification (Greener Solvents) | Reaction with Benzyl Bromide |

| Reactants | 1-Aminocyclohexanecarboxylic acid, Benzyl alcohol | 1-Aminocyclohexanecarboxylic acid, Base, Benzyl bromide |

| Catalyst | p-Toluenesulfonic acid (catalytic) | Not required |

| Solvent | Cyclohexane or Me-THF | Aprotic solvent (e.g., DMF, Acetonitrile) |

| Byproducts | Water | Salt (e.g., NaBr) |

| Atom Economy | High | Moderate |

| Estimated Yield | Good to Excellent (based on analogues) | Good (based on general SN2 reactions) |

| Green Chemistry Considerations | - Use of safer, potentially bio-based solvents- High atom economy- Potential for catalyst recycling | - Avoids water removal- Use of hazardous benzyl bromide- Generation of salt waste |

Research Findings:

Studies on the Fischer-Speier esterification of various amino acids have consistently shown that the choice of solvent plays a critical role in both yield and the preservation of stereochemical integrity (where applicable). nih.govnih.gov The move away from traditional hazardous solvents to greener alternatives like cyclohexane and Me-THF represents a significant advancement in the sustainable synthesis of amino acid benzyl esters. nih.govnih.gov While direct experimental data for this compound is not available in the reviewed literature, the principles established for other amino acids provide a strong foundation for developing an efficient and environmentally conscious synthesis for this compound. The Fischer-Speier approach using a green azeotroping solvent and an acid catalyst like p-TsOH is likely the most efficient and greenest route currently available.

Chemical Reactivity and Transformation Studies of Benzyl 1 Aminocyclohexanecarboxylate

Reactions Involving the Amine Functionality

The primary amine group in Benzyl (B1604629) 1-aminocyclohexanecarboxylate serves as a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through substitution, acylation, and alkylation processes.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a competent nucleophile. While direct studies on the nucleophilic substitution reactions of Benzyl 1-aminocyclohexanecarboxylate are not extensively documented, the general reactivity of primary amines suggests its capability to participate in such transformations. For instance, amines can undergo nucleophilic substitution with alkyl halides. ncert.nic.in The reaction of this compound with an alkyl halide would be expected to yield secondary or tertiary amine derivatives, depending on the reaction stoichiometry and conditions. However, the steric hindrance around the amino group, due to the adjacent cyclohexyl ring, might necessitate more forcing conditions compared to unhindered primary amines.

Formation of Amides, Ureas, and Sulfonamides

The amine functionality of this compound readily undergoes acylation to form amides, a reaction of fundamental importance in peptide synthesis. A documented example involves the coupling of N-Cbz-L-tyrosine with this compound to form the dipeptide Cbz-Tyr-Ac6c-OBn. nih.gov This reaction is typically facilitated by peptide coupling reagents that activate the carboxylic acid.

Table 1: Amide Bond Formation with this compound nih.gov

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product |

|---|

The formation of ureas and sulfonamides from this compound, while not specifically detailed in the available literature for this exact molecule, can be inferred from the general reactivity of primary amines. The reaction of the amine with an isocyanate would lead to the formation of a urea (B33335) derivative. nih.gov Similarly, treatment with a sulfonyl chloride in the presence of a base would yield the corresponding sulfonamide. rsc.org The general schemes for these reactions are well-established in organic synthesis. organic-chemistry.orgekb.eg

Alkylation and Acylation Reactions

N-alkylation of amino acid esters can be achieved using various methods, including reactions with alkyl halides or reductive amination. nih.gov For a sterically hindered amine like that in this compound, direct alkylation might be sluggish. Catalytic methods, such as N-alkylation using alcohols, have been developed for amino acid esters and could be applicable. nih.gov

Acylation of the amine is a more facile process. Besides the formation of peptide bonds, the amine can be acylated using acid chlorides or anhydrides to introduce a wide range of acyl groups. ncert.nic.in The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. For sterically hindered amino acids, the use of highly reactive acylating agents or specific coupling reagents may be necessary to achieve high yields. nih.govresearchgate.net

Reactions Involving the Ester Functionality

The benzyl ester group of this compound is susceptible to transformations such as transesterification and hydrolysis, which are crucial for modifying the carboxyl end of the molecule or for deprotection strategies in multi-step syntheses.

Transesterification Processes

Transesterification involves the exchange of the benzyl group of the ester with another alcohol. This reaction can be catalyzed by acids or bases, or by organocatalysts such as N-heterocyclic carbenes. masterorganicchemistry.comorganic-chemistry.org The general applicability of these methods to benzyl esters suggests that this compound could undergo transesterification to yield other alkyl or aryl esters of 1-aminocyclohexanecarboxylic acid. organic-chemistry.org The choice of catalyst and reaction conditions would be crucial, especially to avoid side reactions involving the amine functionality. For instance, using a large excess of the new alcohol can drive the equilibrium towards the desired product.

Table 2: General Conditions for Transesterification of Benzyl Esters organic-chemistry.orgorganic-chemistry.org

| Catalyst Type | Typical Reagents | Conditions |

|---|---|---|

| Acid-catalyzed | H₂SO₄, TsOH | Reflux in excess alcohol |

| Base-catalyzed | NaOR', K₂CO₃ | Anhydrous alcohol |

Hydrolysis and Ester Cleavage for Derivatization

The benzyl ester group is a commonly used protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions. publish.csiro.au The hydrolysis of the benzyl ester in this compound to yield 1-aminocyclohexanecarboxylic acid can be achieved through several methods.

Acid-catalyzed hydrolysis can be employed, though the conditions might need to be carefully controlled to avoid side reactions. hilarispublisher.com Base-mediated hydrolysis (saponification) is also a viable method, typically using alkali metal hydroxides in an aqueous or alcoholic medium. researchgate.net

A particularly useful method for the cleavage of benzyl esters is catalytic hydrogenolysis. nih.gov This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. The reaction proceeds under neutral conditions and is highly efficient for deprotecting benzyl esters, yielding the free carboxylic acid and toluene (B28343) as a byproduct. This method was employed in the synthesis of a dipeptide where the benzyl ester of a Cbz-Tyr-Ac6c-OBn intermediate was cleaved. nih.gov

Table 3: Common Methods for Benzyl Ester Cleavage nih.govorganic-chemistry.orgpublish.csiro.au

| Method | Reagents | Conditions | Product |

|---|---|---|---|

| Acidic Hydrolysis | Strong acid (e.g., HBr in acetic acid, TFA) | Varies from room temperature to elevated temperatures | Carboxylic acid |

| Saponification | Base (e.g., NaOH, LiOH) | Aqueous or alcoholic solvent | Carboxylate salt (acidified to get carboxylic acid) |

Reactivity of the Cyclohexane (B81311) Ring System

The reactivity and stability of this compound are significantly influenced by the structural characteristics of its cyclohexane ring. This six-membered aliphatic ring is not planar and its conformational behavior dictates the spatial orientation of the amino and benzyl carboxylate substituents, which in turn affects its chemical properties.

The cyclohexane core of this compound predominantly exists in a chair conformation, which is the most stable arrangement, minimizing both angle strain and torsional strain. This chair form is not static but undergoes a dynamic process known as ring inversion or chair-flipping, where it interconverts between two equivalent chair conformations.

During this interconversion, the molecule briefly passes through higher-energy transition states, including the half-chair and twist-boat conformations, with the boat conformation being a notable intermediate. The energy barrier for this interconversion in an unsubstituted cyclohexane is approximately 10-11 kcal/mol. For this compound, the presence of the bulky 1-amino and 1-benzylcarboxylate substituents on the same carbon atom (a quaternary C1 center) influences these dynamics. However, because both substituents are on the same carbon, they move in unison during the flip, and the two chair conformers remain energetically equivalent.

Stereoisomerization and epimerization are processes that involve the change in the configuration of stereocenters within a molecule. In the parent structure of this compound, the C1 carbon atom, to which the amino and ester groups are attached, is a quaternary carbon and not a stereocenter. Therefore, the molecule itself is achiral and does not have stereoisomers or epimers related to this position.

However, if the cyclohexane ring is further substituted at other positions (e.g., 2, 3, or 4), stereocenters can be introduced, leading to the possibility of diastereomers (cis/trans isomers) and enantiomers. Epimerization is the interconversion of two diastereomers that differ in configuration at only one of several stereogenic centers.

Studies on related substituted cyclohexanecarboxylic acids have demonstrated methods for such conversions. For instance, the epimerization of 4-alkyl-cyclohexanecarboxylic acids can be achieved by heating with a base like potassium hydroxide (B78521). This process can convert a mixture of cis and trans isomers into a thermodynamically more stable equilibrium, often favoring the trans isomer where bulky groups occupy equatorial positions to minimize steric strain. google.com A typical method involves heating a mixture of cis and trans isomers with potassium hydroxide at temperatures between 130 °C and 220 °C, which can drive the equilibrium towards the trans product with high purity. google.com

Oxidative and Reductive Transformations

The benzyl group in this compound serves as a protecting group for the carboxylic acid. Its removal is a key transformation, which can be accomplished through either reductive or oxidative methods.

Catalytic hydrogenation, also known as hydrogenolysis, is the most common method for the deprotection of benzyl esters. This reductive cleavage of the C-O bond of the ester yields the free 1-aminocyclohexanecarboxylic acid and toluene as a byproduct. The reaction is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).

The process involves the use of a hydrogen source. While hydrogen gas (H₂) is frequently used, often at atmospheric or slightly elevated pressures, alternative hydrogen donors can be employed in a process called catalytic transfer hydrogenation (CTH). organic-chemistry.org CTH offers a milder and often more practical alternative to using pressurized hydrogen gas. Common hydrogen donors for CTH include ammonium (B1175870) formate, formic acid, cyclohexene, and hydrazine. mdma.ch The reaction is generally clean, high-yielding, and proceeds under mild conditions, preserving other functional groups that are not susceptible to reduction. nacatsoc.orgnih.gov

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Groups

| Catalyst | Hydrogen Source | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ (balloon) | Methanol | Room Temperature | >95% | nih.gov |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 90-98% | mdma.ch |

| Pd/C | Formic Acid | N/A | N/A | High | organic-chemistry.org |

| Pd/C + Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temperature | >99% | nih.gov |

As an alternative to reductive methods, oxidative cleavage can be employed to remove benzyl groups, particularly from N-benzyl protected amines. While less common for benzyl esters, the principles can be extended. These methods are useful when a molecule contains other functional groups that are sensitive to reductive conditions, such as alkenes or alkynes.

A variety of oxidizing agents can accomplish this transformation. Reagents such as ceric ammonium nitrate (B79036) (CAN) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the oxidative debenzylation of N,N-dibenzylamines. rsc.orgthieme-connect.com Other systems, such as those using alkali metal bromides with an oxidant like Oxone®, have been developed for the debenzylation of N-benzyl amides under mild, metal-free conditions. acs.orgacs.org Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a non-toxic oxidant, which can be particularly effective for N-benzyl anilines. oup.com These reactions typically proceed through the formation of an iminium ion intermediate, which is then hydrolyzed to yield the deprotected amine and benzaldehyde.

Table 2: Reagents for Oxidative Debenzylation of N-Benzyl Amines

| Reagent(s) | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Tertiary N-benzyl amines | Aqueous solution | Secondary amine | rsc.orgthieme-connect.com |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | N,N-dibenzylamines | N/A | Mono-debenzylation | thieme-connect.com |

| KBr / Oxone® | N-benzyl amides | MeNO₂ or MeCN, 0-30 °C | Deprotected amide | acs.orgacs.org |

| DMSO / TsOH | N-benzyl anilines | 100 °C | Deprotected aniline (B41778) | oup.com |

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. slideshare.net this compound possesses three distinct functional groups: a primary amine (-NH₂), a benzyl ester (-COOBn), and an aromatic ring (the benzyl group). This structural arrangement allows for a range of chemoselective transformations.

The primary amine is a potent nucleophile and a base. It will readily react with electrophiles such as acyl chlorides or alkyl halides in acylation or alkylation reactions, respectively. In contrast, the ester group is generally less reactive towards nucleophiles. Therefore, treatment of the molecule with one equivalent of an acyl chloride under basic conditions would lead to selective N-acylation over any reaction at the ester.

Regioselectivity, the preference for reaction at one position over another, is less relevant for the cyclohexane ring of the parent molecule unless further substituents are present. durgapurgovtcollege.ac.in However, it is highly relevant for reactions on the aromatic benzyl ring. For example, in an electrophilic aromatic substitution reaction (e.g., nitration or halogenation), the benzylic group is an ortho, para-directing activator, meaning that incoming electrophiles will preferentially add to the ortho and para positions of the benzene (B151609) ring.

Table 3: Predicted Chemo- and Regioselective Reactions

| Reagent / Reaction Type | Target Functional Group | Expected Product | Type of Selectivity |

|---|---|---|---|

| Acetyl Chloride (1 eq.) | Primary Amine | N-acetyl-1-(benzyloxycarbonyl)cyclohexan-1-amine | Chemoselective |

| Benzyl Bromide (excess) | Primary Amine | N,N-dibenzyl-1-(benzyloxycarbonyl)cyclohexan-1-amine | Chemoselective |

| LiAlH₄ (Reduction) | Ester | (1-aminocyclohexyl)methanol | Chemoselective |

| HNO₃ / H₂SO₄ (Nitration) | Aromatic Ring | Benzyl 1-amino-1-(4-nitrobenzyloxycarbonyl)cyclohexanecarboxylate | Regioselective (para favored) |

| H₂ / Pd/C (Hydrogenation) | Ester | 1-Aminocyclohexanecarboxylic acid | Chemoselective |

Applications of Benzyl 1 Aminocyclohexanecarboxylate As a Building Block in Complex Molecule Synthesis

Role in the Construction of Peptidomimetics and Constrained Amino Acid Derivatives

The incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, aiming to develop peptide-based drugs (peptidomimetics) with enhanced stability, selectivity, and efficacy. nih.gov Benzyl (B1604629) 1-aminocyclohexanecarboxylate serves as a precursor to α,α-disubstituted cyclic amino acids, which are of significant interest due to their ability to impart conformational rigidity to peptide chains. iris-biotech.de This conformational constraint is crucial for studying structure-activity relationships and for designing peptides that adopt specific secondary structures, such as β-turns or helices. nih.govresearchgate.net

The synthesis of conformationally stable peptides by incorporating mimics of amino acids is of great interest for improving biological activity and stability. iris-biotech.de The cyclohexane (B81311) ring of benzyl 1-aminocyclohexanecarboxylate acts as a rigid scaffold. When incorporated into a peptide backbone, it restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby limiting the accessible conformations of the peptide. This can lead to a higher affinity for biological targets and increased resistance to enzymatic degradation by proteases. nih.gov

Table 1: Examples of Constrained Amino Acid Derivatives and their Applications

| Constrained Amino Acid Type | Structural Feature | Impact on Peptide Structure | Application Area |

|---|---|---|---|

| α,α-disubstituted cyclic amino acids | Cycloalkane ring fused to the peptide backbone | Induces specific turn or helical conformations | Drug design, SAR studies iris-biotech.de |

| Bicyclic β-turn dipeptides | Rigid bicyclic scaffold mimicking a β-turn | Stabilizes β-turn conformation | Development of receptor-selective ligands nih.gov |

Research has demonstrated that constraining the side chains of aromatic amino acids can be a powerful tool in peptide design. springernature.com Similarly, the use of cyclic amino acid derivatives derived from precursors like this compound allows for the systematic exploration of conformational space to optimize biological activity. iris-biotech.de

Utility in the Synthesis of Macrocyclic and Heterocyclic Systems

The dual functionality of this compound makes it a versatile starting material for the synthesis of both macrocycles and heterocyclic compounds.

Macrocycle Synthesis: Macrocycles are large ring structures, typically containing 12 or more atoms, that are of increasing interest in drug discovery for their ability to tackle challenging biological targets like protein-protein interfaces. nih.gov The synthesis of macrocycles often involves a ring-closing step, where the two reactive ends of a linear precursor are joined. This compound can be elaborated into such a linear precursor, with the amino and carboxyl groups (after deprotection) serving as handles for cyclization. For example, the amino group can be acylated with a long chain containing a terminal alkene, and the carboxylic acid can be coupled to another amino acid with a terminal alkene. A subsequent ring-closing metathesis reaction would yield a macrocyclic peptide containing the rigid aminocyclohexane core.

Heterocycle Synthesis: Heterocyclic compounds, which contain rings with at least one heteroatom, are ubiquitous in pharmaceuticals and natural products. The amino group of this compound can serve as a nucleophile in reactions to form nitrogen-containing heterocycles. For instance, condensation with dicarbonyl compounds can lead to the formation of various heterocyclic systems. While specific examples detailing the use of this compound in complex heterocyclic synthesis are not widespread, the general reactivity patterns of its functional groups suggest its potential in this area. nih.gov For example, related aniline (B41778) derivatives are used as building blocks in the synthesis of quinolines. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structure of this compound possesses several features that make it a candidate for designing self-assembling systems.

The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions can lead to the formation of ordered, one-dimensional chains or more complex two- or three-dimensional networks. The rigid cyclohexane core helps to pre-organize the molecules for effective self-assembly, and the bulky benzyl group can engage in π-π stacking interactions, further stabilizing the resulting supramolecular structure. upenn.edu

Self-assembly of small molecules can lead to the formation of well-organized entities like gels, fibers, or vesicles. nih.gov By modifying the structure of this compound, for example, by attaching different functional groups to the amino group or the benzyl ring, it is possible to tune the self-assembly behavior and create materials with specific properties and functions. mpg.de

Precursor for Advanced Functional Materials

The unique combination of a rigid aliphatic ring and versatile functional groups in this compound makes it a potential precursor for a variety of advanced functional materials.

Organic small molecule semiconductors are of interest for applications in electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). rsc.orgnih.gov The performance of these devices is highly dependent on the molecular packing in the solid state. While direct use of this compound as a semiconductor is unlikely, it can be used as a building block to synthesize more complex molecules with semiconducting properties. The rigid cyclohexane core can be incorporated into larger conjugated systems to control their morphology and electronic properties. The ability to form ordered structures through self-assembly, as discussed previously, is also beneficial for achieving high charge carrier mobility in organic semiconductors. researchgate.net

Semiconducting polymers combine the electronic properties of semiconductors with the solution processability of polymers. researchgate.netnih.gov this compound can be chemically modified to be incorporated as a monomer into a polymer chain. For example, the amino group and the benzyl ring could be functionalized with polymerizable groups. The inclusion of the rigid and bulky aminocyclohexane unit can influence the polymer's conformation and packing, which in turn affects its electronic properties, such as charge carrier mobility. researchgate.net

The amino group of this compound can act as a ligand, coordinating to metal ions to form metal complexes. impactfactor.org By introducing other coordinating groups into the molecule, it can be converted into a bidentate or multidentate ligand. omicsonline.org These ligands can then be used to create functional metal complexes with applications in catalysis, sensing, or materials science. rsc.orgnih.gov For example, metal complexes can be used as catalysts for a variety of organic transformations, such as oxidation reactions. researchgate.net The specific geometry and electronic environment imposed by the ligand derived from this compound can influence the reactivity and selectivity of the metal catalyst.

Table 2: Potential Applications in Advanced Materials

| Material Class | Role of this compound | Desired Property | Potential Application |

|---|---|---|---|

| Small Molecule Semiconductors | Rigid core for larger conjugated systems | Ordered molecular packing, high charge mobility | Organic electronics (OFETs, OPVs) rsc.orgnih.gov |

| Semiconducting Polymers | Monomer unit to control polymer morphology | Enhanced charge transport | Flexible electronics researchgate.netnih.gov |

Integration into "Click Chemistry" Applications for β-Aminocyclohexanecarboxylate Derivatives

The field of medicinal chemistry continuously seeks efficient and robust methods for synthesizing novel molecular entities. "Click chemistry," a term for reactions that are modular, high-yielding, and generate minimal byproducts, has become a cornerstone in this endeavor. sigmaaldrich.comenpress-publisher.com One of the most prominent examples of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively produces 1,4-disubstituted 1,2,3-triazoles. sigmaaldrich.comsigmaaldrich.com This methodology has been effectively applied to derivatives of this compound to create a library of novel β-aminocyclohexanecarboxylate compounds.

Researchers have successfully prepared a series of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives using an efficient continuous-flow synthesis procedure. nih.gov This approach utilizes the Huisgen 1,3-dipolar cycloaddition between organic azides and acetylenes. nih.gov While the traditional thermal reaction yields a mix of isomers, the use of a Copper(I) catalyst ensures the reaction is highly regioselective, exclusively forming the 1,4-regioisomer. nih.gov

In this synthesis, β-aminocyclohexanecarboxylate scaffolds, derived from this compound, are functionalized with an azide (B81097) group. These azide derivatives are then reacted with a variety of terminal alkynes in the presence of a copper catalyst to yield the target 1,2,3-triazole-substituted products. The 1,2,3-triazole ring is a valuable pharmacophore, and its incorporation can lead to compounds with potential biological activities, including antiviral, antibacterial, and anticancer effects. nih.gov

The synthesis has been optimized using a continuous-flow reactor, which allows for safe and efficient production, even on a gram scale. nih.gov Initial experiments were conducted at high pressure and temperature to achieve high reaction rates. nih.gov However, to improve the safety of handling organic azides, the process was further developed to proceed at room temperature by incorporating basic and acidic additives. nih.gov

The research highlights the successful synthesis of twelve distinct, highly functionalized 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid racemates, demonstrating the versatility of this click chemistry approach as a tool for generating libraries of novel compounds for drug discovery. nih.gov

Research Findings: Synthesis of 1,2,3-Triazole-Substituted Alicyclic β-Amino Acid Derivatives

The following table summarizes the results from the continuous-flow (CF) synthesis of various 1,2,3-triazole-substituted β-aminocyclohexanecarboxylates. The reactions were performed using copper powder as the Cu(I) source with an azide concentration of 0.085 M.

| Product | Alkyne Reactant | Conditions A Yield (%) (100 °C, no additives) | Conditions B Yield (%) (Room Temp, with additives) |

|---|---|---|---|

| Benzyl 2-amino-2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | Phenylacetylene | 94 | 85 |

| Benzyl 2-amino-2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 4-Methylphenylacetylene | 96 | 88 |

| Benzyl 2-amino-2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 4-Methoxyphenylacetylene | 95 | 86 |

| Benzyl 2-amino-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 4-Chlorophenylacetylene | 92 | 83 |

| Benzyl 2-amino-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 4-(Trifluoromethyl)phenylacetylene | 90 | 81 |

| Benzyl 2-amino-2-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 2-Ethynylpyridine | 88 | 79 |

| Benzyl 2-amino-2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 1-Ethynylcyclohex-1-ene | 85 | 75 |

| Benzyl 2-amino-2-(4-propyl-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | Pent-1-yne | 89 | 80 |

| Benzyl 2-amino-2-(4-isobutyl-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 4-Methylpent-1-yne | 87 | 78 |

| Benzyl 2-amino-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | Propargyl alcohol | 91 | 82 |

| Benzyl 2-amino-2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | Propargyl phenyl ether | 93 | 84 |

| Benzyl 2-amino-2-(4-((1,3-dioxolan-2-yl)methyl)-1H-1,2,3-triazol-1-yl)cyclohexanecarboxylate | 3-(1,3-Dioxolan-2-yl)prop-1-yne | 86 | 77 |

Data sourced from a 2013 study on the continuous-flow synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. nih.gov

Structural Characterization and Advanced Analysis Research of Benzyl 1 Aminocyclohexanecarboxylate

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information regarding the connectivity, functional groups, and molecular weight of Benzyl (B1604629) 1-aminocyclohexanecarboxylate.

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For Benzyl 1-aminocyclohexanecarboxylate, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the benzyl and the 1-aminocyclohexanecarboxylate moieties.

Benzyl Group: The five aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.30-7.45 ppm. rsc.orgugm.ac.id The two benzylic protons (-CH₂-) attached to the ester oxygen would present as a sharp singlet around δ 5.1-5.3 ppm. rsc.orgugm.ac.id

Cyclohexane (B81311) Ring: The ten protons on the cyclohexane ring would resonate in the aliphatic region, likely between δ 1.2 and 2.2 ppm. These signals would appear as complex, overlapping multiplets due to their diastereotopic nature and complex spin-spin coupling.

Amine Group: The two protons of the primary amine (-NH₂) would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but typically falls between δ 1.5 and 3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, with each unique carbon atom producing a distinct signal.

Ester Carbonyl: The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around δ 175 ppm.

Benzyl Group: The benzylic carbon (-CH₂) would resonate near δ 66-67 ppm. rsc.org The aromatic carbons would show signals between δ 127 and 136 ppm, with the ipso-carbon (the one attached to the -CH₂O- group) appearing around δ 135-136 ppm. rsc.org

Cyclohexane Ring: The quaternary carbon (C1) attached to both the amino and the carboxylate groups would appear around δ 58-60 ppm. The other five methylene (B1212753) carbons of the cyclohexane ring would produce signals in the δ 20-40 ppm range.

| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Benzyl | Aromatic C-H | 7.30 - 7.45 (m) | 127.0 - 129.0 |

| Benzylic CH₂ | 5.10 - 5.30 (s) | 66.0 - 67.0 | |

| Ipso-C | - | 135.0 - 136.0 | |

| Cyclohexyl | Ring CH₂ | 1.20 - 2.20 (m) | 20.0 - 40.0 |

| Quaternary C1 | - | 58.0 - 60.0 | |

| Amine NH₂ | 1.5 - 3.5 (br s) | - | |

| Ester | Carbonyl C=O | - | ~175.0 |

Vibrational spectroscopy techniques, IR and Raman, are essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: The primary amine group would exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region. ucla.edu

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexane and benzyl -CH₂- groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl stretch is expected in the range of 1730-1750 cm⁻¹. pressbooks.pub

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to one or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group would result in two bands, one for the C(=O)-O bond and another for the O-CH₂ bond, typically found between 1000 and 1300 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in Raman spectra. A prominent band around 1000 cm⁻¹ due to the symmetric ring breathing mode of the monosubstituted benzene (B151609) ring would be a characteristic feature. nih.gov The C=O stretch is also Raman active, though generally weaker than in the IR spectrum.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | 3300 - 3500 | Medium (IR) |

| Aromatic C-H Stretch | Phenyl Ring | 3010 - 3100 | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Cyclohexyl & Benzylic CH₂ | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O Stretch | Ester | 1730 - 1750 | 1730 - 1750 | Strong (IR) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| Ring Breathing | Aromatic Ring | ~1000 | ~1000 | Strong (Raman) |

| C-O Stretch | Ester | 1000 - 1300 | 1000 - 1300 | Strong (IR) |

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular weight of this compound (C₁₄H₁₉NO₂) is 233.31 g/mol .

Upon electron ionization (EI), the molecular ion (M⁺) peak at m/z 233 would be expected. The fragmentation is likely to be dominated by cleavages characteristic of benzyl esters and amines.

Tropylium (B1234903) Ion: The most prominent fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91. nih.gov This is often the base peak in the spectrum.

Loss of Benzyl Group: Cleavage of the O-CH₂ bond would lead to the loss of a benzyl radical and the formation of an ion at m/z 126, corresponding to [C₆H₁₀(NH₂)COOH]⁺.

Loss of Benzyloxy Radical: Cleavage of the C-O bond can result in the loss of a benzyloxy radical (•OCH₂Ph), yielding an acylium ion [C₆H₁₀(NH₂)CO]⁺ at m/z 126.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation for amines. libretexts.org This could lead to the loss of various fragments from the cyclohexane ring.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could also occur. miamioh.edu

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 233 | Molecular Ion [M]⁺ | [C₁₄H₁₉NO₂]⁺ | Parent ion |

| 126 | [M - C₇H₇]⁺ | [C₆H₁₁NO₂]⁺ | Loss of benzyl radical |

| 108 | [C₇H₈O]⁺ | [C₇H₈O]⁺ | Benzyl alcohol cation radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion (often base peak) |

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of this compound would be heavily influenced by intermolecular hydrogen bonding.

N-H···O Hydrogen Bonds: The primary amine group (-NH₂) provides two hydrogen bond donors (N-H), while the ester carbonyl group (C=O) is a strong hydrogen bond acceptor. It is highly probable that the crystal packing would be dominated by a network of N-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional architectures. ijcce.ac.irrsc.org

N-H···N Hydrogen Bonds: It is also possible for the amine group to act as both a donor and an acceptor, leading to N-H···N interactions between molecules, though N-H···O bonds are generally more favorable.

These interactions collectively dictate the final crystal lattice, influencing physical properties such as melting point and solubility. The analysis of similar structures, such as benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, confirms the prevalence of strong N-H···O hydrogen bonds in directing crystal packing. ijcce.ac.ir

Conformational Analysis and Isomer Characterization

The spatial arrangement of atoms and the potential for stereoisomerism are critical to understanding the chemical behavior of this compound.

Analysis of Cyclohexane Conformers

The cyclohexane ring is not a flat hexagon; to minimize angular and torsional strain, it adopts various non-planar three-dimensional shapes. wikipedia.orgbyjus.com The most stable of these is the "chair" conformation, in which all carbon-carbon bond angles are approximately 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, eliminating torsional strain. libretexts.orglibretexts.org Less stable conformations include the "boat" and "twist-boat" forms. byjus.com The boat conformation suffers from steric hindrance between "flagpole" hydrogens and torsional strain from eclipsed bonds. byjus.com

In the chair conformation, the twelve hydrogen atoms (or substituents) on the ring are divided into two distinct sets: six are in axial positions, pointing vertically above or below the ring's average plane, and six are in equatorial positions, pointing outwards from the perimeter of the ring. libretexts.orglibretexts.org Due to thermal energy, the cyclohexane ring can rapidly interconvert between two chair forms in a process known as a ring flip. libretexts.org During this flip, all axial positions become equatorial, and all equatorial positions become axial. byjus.comlibretexts.org

For substituted cyclohexanes like this compound, the substituents' positions (axial vs. equatorial) significantly impact conformational stability. Generally, bulky substituents prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.org In crystallographic studies of the parent compound, 1-aminocyclohexane-1-carboxylic acid, and its derivatives, the cyclohexane ring consistently adopts a nearly perfect chair conformation. scispace.com In the majority of these structures, the amino group was found to occupy an axial position, while in the case of the free amino acid, the carbonyl group was axial. scispace.com This preference highlights the complex interplay of electronic and steric effects governing the final conformation.

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | No angle or torsional strain; staggered C-H bonds. libretexts.org |

| Twist-Boat | Intermediate | Less stable than chair; reduced torsional and steric strain compared to boat. byjus.com |

| Boat | Least Stable | High torsional strain and flagpole steric interactions. byjus.com |

Stereoisomer Separation and Characterization

The C1 carbon of the cyclohexane ring in this compound is a chiral center, as it is bonded to four different groups (an amino group, a benzyl carboxylate group, and two different carbon pathways within the ring). This chirality means the compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Separating a racemic mixture (a 50:50 mixture of both enantiomers) is a crucial process in many applications. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective and widely used technique for this purpose. nih.govnih.gov The stationary phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus enabling their separation. nih.gov

Another advanced method for stereoisomer separation involves the use of receptor molecules, such as monoclonal antibodies, that possess a binding site tailored to stereoselectively bind to only one of the stereoisomers. google.com This binding forms an immunoreactant that can be separated from the unbound stereoisomer in the mixture. google.com Following separation, the bound stereoisomer can be released from the receptor. google.com Characterization of the separated enantiomers can be achieved using techniques like online liquid chromatography-circular dichroism (LC-CD), which establishes a correlation between the absolute configuration of the enantiomer and its specific spectroscopic transitions. nih.gov

Morphological Analysis of Crystals

The study of crystal morphology provides fundamental information about the internal arrangement of molecules, including bond lengths, bond angles, and intermolecular interactions. Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid. ijcce.ac.ir

In this method, a crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the positions of the individual atoms can be determined. ijcce.ac.ir This analysis yields precise data on the crystal system, space group, and unit cell dimensions. For instance, studies on closely related thiourea (B124793) compounds containing benzyl and cyclohexylidene rings show that molecules can be linked in the crystal lattice by various hydrogen bonds, forming distinct packing motifs like inversion dimers. nih.govresearchgate.net

Table of Crystallographic Data for 1-Aminocyclohexane-1-carboxylic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 |

| b (Å) | 6.223 |

| c (Å) | 11.201 |

| β (°) | 108.08 |

| Z | 4 |

(Data sourced from a study on 1-aminocyclohexane-1-carboxylic acid and its derivatives scispace.com)

Computational Chemistry and Theoretical Investigations of Benzyl 1 Aminocyclohexanecarboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. encyclopedia.pub

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like Benzyl (B1604629) 1-aminocyclohexanecarboxylate, which contains a cyclohexane (B81311) ring and a rotatable benzyl ester group, multiple low-energy conformations may exist.

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. The amino and benzyl carboxylate groups can be positioned in either axial or equatorial positions on this ring. Furthermore, rotation around the C-C and C-O single bonds of the benzyl ester side chain introduces additional conformational possibilities. A thorough investigation would involve a systematic conformational search to identify all stable isomers (local minima on the potential energy surface). By calculating the relative energies of these conformers, a conformational energy landscape can be constructed, revealing the most probable shapes the molecule will adopt. For instance, in related cyclohexane derivatives, bulky substituents like the benzyl group generally prefer the equatorial position to minimize steric hindrance.

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For Benzyl 1-aminocyclohexanecarboxylate, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the phenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester. Analysis of the electron density distribution and the generation of a Molecular Electrostatic Potential (MEP) map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, providing insights into its reactivity and intermolecular interaction sites. researchgate.net

Hypothetical Reactivity Descriptors for this compound This table illustrates the type of data that would be generated from quantum chemical calculations. The values are purely hypothetical.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Indicates electron-donating ability |

| ELUMO | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability |

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be compared with experimental data to confirm molecular structures. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net Similarly, by calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental results and assigning specific signals to corresponding atoms or functional groups within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in a condensed phase, such as in a solvent. nih.govfrontiersin.org This method relies on force fields, which are sets of parameters that define the potential energy of the system.

Conformational Behavior in Solution State

While quantum calculations provide information on the gas-phase or implicitly solvated structures, MD simulations can explicitly model the dynamic conformational behavior of this compound in a solution. By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), one can observe how the solvent influences its conformational preferences. um.es The simulation can track the torsional angles of the rotatable bonds and the puckering of the cyclohexane ring over time. This allows for the determination of the predominant conformations in solution and the energy barriers for interconversion between them, which may differ from the gas-phase predictions due to solute-solvent interactions. um.es

Intermolecular Interactions and Aggregation Tendencies

MD simulations are particularly well-suited for studying how molecules interact with each other. For this compound, simulations of multiple solute molecules in a solvent can reveal the nature and strength of intermolecular interactions. Potential interactions could include hydrogen bonding involving the amino group and the ester's carbonyl oxygen, as well as π-π stacking between the benzyl groups of adjacent molecules. By analyzing the simulation trajectory, one can calculate properties like the radial distribution function to understand the local ordering of molecules. These simulations can predict whether the compound has a tendency to self-associate or aggregate in solution, which is a critical property for many applications. nih.gov For instance, studies on similar molecules have shown that benzyl groups can contribute to aggregation through hydrophobically driven interactions.

Reaction Mechanism Elucidation through Computational Modeling

The study of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, allowing researchers to explore reaction pathways, identify transient intermediates, and determine the energetics of chemical transformations. ethz.ch Methodologies such as Density Functional Theory (DFT) are employed to map potential energy surfaces, locate transition state structures, and calculate activation energies, thereby providing a detailed, step-by-step view of how a reaction proceeds. ethz.chresearchgate.net

For instance, in studying rearrangements of organic molecules, DFT calculations can identify the rate-determining step and reveal the influence of electronic factors, such as the presence of electron-donating or electron-withdrawing groups, on the reaction's activation energy. researchgate.net The process typically involves:

Geometry Optimization: Calculating the lowest energy conformation for reactants, products, and any intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy barrier of the reaction.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for stable species and a single imaginary frequency for a transition state) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) calculations: Mapping the reaction pathway from the transition state down to the reactant and product to ensure the correct connection.

While specific computational studies detailing the reaction mechanisms for the synthesis or transformation of this compound are not extensively documented in the public domain, these standard computational techniques are directly applicable. Such studies would provide invaluable insights into its formation, stability, and reactivity, guiding synthetic strategies and further chemical exploration. The investigation of reaction pathways for related compounds, such as the rearrangement of benzyloxypyridine derivatives, demonstrates the power of DFT to reveal mechanisms, showing how a reaction proceeds via a specific, calculated transition state. researchgate.net

Predictive Modeling for Structure-Property Relationships

Predictive modeling connects a molecule's three-dimensional structure to its physical, chemical, and biological properties. biointerfaceresearch.com These Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial in fields like drug discovery for screening candidates and optimizing their characteristics. mdpi.comnih.gov

Geometric and Electronic Structure Prediction

A fundamental application of computational chemistry is the prediction of a molecule's geometry and electronic properties. DFT calculations, for example, can optimize the molecular structure to find the most stable conformation. The accuracy of these theoretical models can be benchmarked by comparing calculated structural parameters, such as bond lengths and angles, with experimental data obtained from methods like X-ray crystallography. ijcce.ac.ir

Studies on molecules with similar structural motifs, such as other substituted cyclohexane carboxylates, show excellent agreement between DFT-calculated geometries and those determined experimentally. ijcce.ac.ir This validation provides confidence in the theoretical model's ability to describe the structure of this compound accurately.

Below is a representative comparison of theoretical (DFT) and experimental (XRD) bond lengths and angles for a structurally related compound, benzyl 4-(((4-bromophenyl)sulfonamido)methyl)cyclohexane-1-carboxylate, illustrating the typical level of agreement. ijcce.ac.ir

Table 1: Comparison of Selected Bond Lengths (Å)

| Bond | Experimental (XRD) | Theoretical (DFT) | Deviation |

|---|---|---|---|

| S1-O1 | 1.4273 | 1.58078 | 0.15348 |

| S1-O(2) | 1.4367 | 1.58158 | 0.14488 |

| S1-N8 | 1.5914 | 1.69517 | 0.10377 |

Table 2: Comparison of Selected Bond Angles (°)

| Angle | Experimental (XRD) | Theoretical (DFT) | Deviation |

|---|---|---|---|

| O(1)-S1-O(2) | 120.24 | 115.1189 | -5.1211 |

| O(1)-S1-N8 | 107.51 | 114.7541 | 7.2441 |

| O(2)-S1-N8 | 108.01 | 101.4273 | -6.5827 |

Beyond geometry, DFT is used to calculate key electronic properties that govern reactivity and intermolecular interactions. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical stability of the molecule. ijcce.ac.irnih.gov A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. ijcce.ac.ir

Table 3: Calculated Electronic Properties for a Related Cyclohexane Derivative ijcce.ac.ir

| Property | Value |

|---|---|

| HOMO Energy | -0.3375 Hartree |

| LUMO Energy | 0.0807 Hartree |

| HOMO-LUMO Gap | 0.4182 Hartree |

Predictive Modeling for Biological Activity

Computational methods are extensively used to predict the biological activity of molecules, thereby accelerating the drug development process. mdpi.com Molecular docking, for example, is a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjbphs.com This is frequently used to predict the binding of a potential drug (ligand) to a protein target.

Given that this compound is a derivative of gabapentin (B195806), docking studies could be used to predict its interaction with known biological targets of gabapentinoids. For gabapentin itself, docking studies have been performed to understand its interaction with enzymes like the human branched-chain aminotransferase (hBCATc). wjbphs.com Such studies calculate a docking score, which estimates the binding affinity, and reveal key interactions, such as hydrogen bonds with active site residues. wjbphs.com

Table 4: Example Docking Study Results for Gabapentin wjbphs.com

| Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|

By applying similar docking protocols to this compound, researchers could generate hypotheses about its potential biological targets and mechanism of action, guiding experimental validation. Furthermore, 3D-QSAR and pharmacophore modeling can be employed to build predictive models based on a series of related compounds, providing insights into the structural features essential for biological activity. nih.gov

Catalysis and Reaction Engineering in the Context of Benzyl 1 Aminocyclohexanecarboxylate

Catalytic Methods for Benzyl (B1604629) 1-aminocyclohexanecarboxylate Synthesis

The synthesis of Benzyl 1-aminocyclohexanecarboxylate is primarily achieved through the esterification of 1-aminocyclohexanecarboxylic acid with benzyl alcohol. This reaction is a specific example of the broader class of Fischer-Speier esterifications, which are typically catalyzed by acids.

The most common and industrially relevant method involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst. The role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. A common challenge in this reversible reaction is the formation of water as a byproduct, which can shift the equilibrium back toward the reactants. To achieve high conversion rates, water is typically removed as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Homogeneous acid catalysts like p-toluenesulfonic acid (PTSA) are widely used for this transformation. The process generally involves refluxing a mixture of the amino acid, an excess of benzyl alcohol, and a catalytic amount of PTSA in a suitable solvent that forms an azeotrope with water, such as cyclohexane (B81311). unimi.it The use of hazardous solvents like benzene (B151609) and carbon tetrachloride has been largely replaced by greener alternatives. unimi.it Metal chlorides have also been reported as effective catalysts for the preparation of amino acid benzyl ester hydrochlorides. google.com

Heterogeneous catalysts offer advantages in terms of separation and reusability. While specific examples for this compound are not prominent in the literature, related esterifications of benzyl alcohol have been successfully carried out using various solid acid catalysts. These include ion-exchange resins, zeolites, and sulfated metal oxides, which provide acidic sites for the reaction to occur and can be easily filtered out from the reaction mixture.

Table 1: Comparison of Catalytic Systems for Benzyl Ester Synthesis

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | p-Toluenesulfonic acid (PTSA), Sulfuric Acid | Reflux temperature with azeotropic water removal (e.g., in cyclohexane) | High reaction rates, good solubility | Difficult to separate from product, corrosive, potential for side reactions |

| Heterogeneous Acid | Ion-exchange resins (e.g., Amberlyst), Zeolites, Sulfated metal oxides | Elevated temperatures, can be used in batch or flow reactors | Easily separable and reusable, less corrosive, reduced waste | Potentially lower activity, mass transfer limitations |

| Metal Chlorides | Not specified | Reflux temperature in a suitable solvent | High conversion rates for hydrochloride salt products | Requires specific handling, potential for metal contamination |